molecular formula C17H13Cl2N3O3S2 B2964039 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide CAS No. 865176-00-7

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide

Cat. No. B2964039
CAS RN: 865176-00-7
M. Wt: 442.33
InChI Key: LTIXDGUSRVMSQN-FXBPSFAMSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their cytotoxic and antibacterial activities . They have shown good cytotoxicity against tested cell lines and moderate antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition .


Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability .

Scientific Research Applications

Tyrosinase Inhibition and Pigmentation Disorders

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in melanin synthesis, and its inhibition can prevent excessive melanin accumulation, which is a key factor in pigmentation disorders. Therefore, this compound could be used in the development of treatments for conditions like melasma, age spots, and other hyperpigmentation issues.

Anticancer Activity

Derivatives of benzo[d]thiazol have shown promise in anticancer activity . They have been tested for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound’s ability to inhibit cell proliferation may lead to its use in chemotherapy drugs.

Antibacterial Properties

The same derivatives have also exhibited antibacterial properties . This suggests that the compound could be developed into new antibacterial agents, which are increasingly important due to the rise of antibiotic-resistant bacteria.

Cosmetic Applications

Due to its tyrosinase inhibiting properties, this compound could be used in cosmetic formulations . It can help in creating skin-lightening products and treatments that aim to achieve an even skin tone by reducing the appearance of dark spots.

Molecular Docking Simulations

Molecular docking studies have shown that this compound has a strong affinity for tyrosinase, forming multiple hydrogen bonds and hydrophobic interactions . This makes it a useful tool for computational studies in drug design, helping to predict how molecular structures will interact with biological targets.

Future Directions

The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . The thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

properties

IUPAC Name

2,4-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-5-3-10(18)8-13(12)19/h2-6,8-9H,1,7H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIXDGUSRVMSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dichlorobenzamide

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